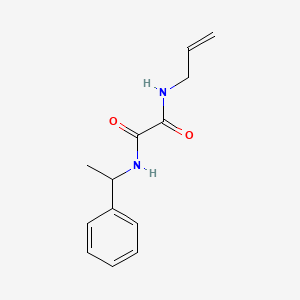
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, also known as CMT-3, is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves the inhibition of protein kinase CK2, an enzyme that plays a critical role in cell proliferation and survival. By inhibiting CK2, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide disrupts the signaling pathways that are essential for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of various proteins that are involved in cell proliferation and survival, including cyclin D1, Bcl-2, and survivin. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been found to increase the levels of proteins that are involved in apoptosis, including caspase-3 and PARP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide. One area of research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, which would make it easier to administer in vivo. Another area of research could focus on developing more selective inhibitors of CK2, which could reduce the toxicity towards normal cells. In addition, further studies could investigate the potential use of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S.BrH/c1-11-7-8-13(9-14(11)17)18-16-19-15(10-20-16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWYCAAORIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304893 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)

![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984953.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)

![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)